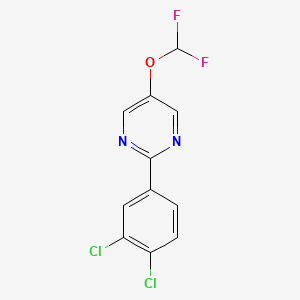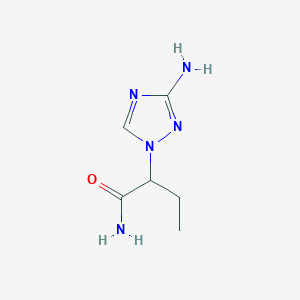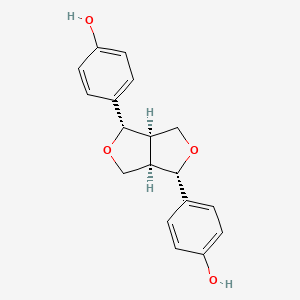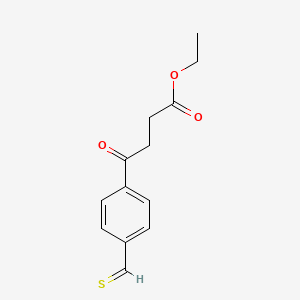![molecular formula C18H17NO5 B13090241 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a morpholin-3-one structure through a phenylmethyl group
Preparation Methods
The synthesis of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Phenylmethyl Group: This step often involves Friedel-Crafts alkylation, where the benzo[d][1,3]dioxole reacts with benzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Morpholin-3-one Ring: This can be synthesized through the reaction of morpholine with phosgene or its derivatives under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The compound may interact with proteins involved in cell signaling pathways, leading to the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one can be compared with similar compounds such as:
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in its overall structure and reactivity.
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications and exhibiting distinct chemical properties.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
6-[1,3-benzodioxol-5-yloxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H17NO5/c20-17-10-21-16(9-19-17)18(12-4-2-1-3-5-12)24-13-6-7-14-15(8-13)23-11-22-14/h1-8,16,18H,9-11H2,(H,19,20) |
InChI Key |
FEKNHGHFLMGLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1)C(C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

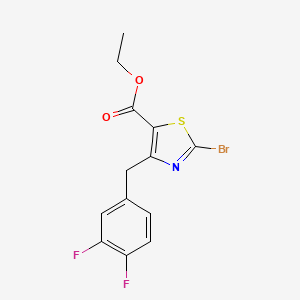
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
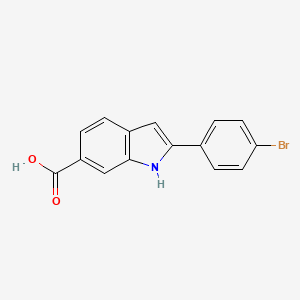
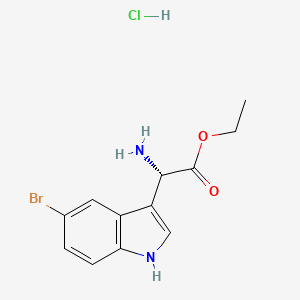
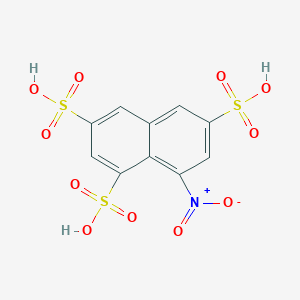
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
